4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane 4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane
Brand Name: Vulcanchem
CAS No.: 139-25-3
VCID: VC20992570
InChI: InChI=1S/C17H14N2O2/c1-12-7-14(3-5-16(12)18-10-20)9-15-4-6-17(19-11-21)13(2)8-15/h3-8H,9H2,1-2H3
SMILES: CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N=C=O)C)N=C=O
Molecular Formula: C17H14N2O2
Molecular Weight: 278.3 g/mol

4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane

CAS No.: 139-25-3

Cat. No.: VC20992570

Molecular Formula: C17H14N2O2

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane - 139-25-3

Specification

CAS No. 139-25-3
Molecular Formula C17H14N2O2
Molecular Weight 278.3 g/mol
IUPAC Name 1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene
Standard InChI InChI=1S/C17H14N2O2/c1-12-7-14(3-5-16(12)18-10-20)9-15-4-6-17(19-11-21)13(2)8-15/h3-8H,9H2,1-2H3
Standard InChI Key DTZHXCBUWSTOPO-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N=C=O)C)N=C=O
Canonical SMILES CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N=C=O)C)N=C=O

Introduction

Chemical Identity and Nomenclature

Chemical Identifiers

4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane is identified through various systematic nomenclature systems and registry numbers that facilitate its precise identification across scientific and regulatory contexts.

Identifier TypeValue
CAS Number139-25-3
Molecular FormulaC₁₇H₁₄N₂O₂
Molecular Weight278.31 g/mol
European Community (EC) Number622-863-8
UNII3D7H11TIK1
DSSTox Substance IDDTXSID3044548
NSC Number84203

Synonyms and Alternative Names

The compound is recognized by numerous synonyms in scientific literature and commercial contexts:

  • 1,1'-Methylenebis[4-isocyanato-3-methylbenzene]

  • 3,3'-Dimethyldiphenylmethane-4,4'-diisocyanate

  • Bis(4-isocyanato-3-methylphenyl)methane

  • Isocyanic acid, methylenebis(2-methyl-p-phenylene) ester

  • 5,5'-Methylenebis(2-isocyanatotoluene)

  • Nacconate 310 (commercial name)

  • 1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene (IUPAC name)

Structural Features

The structural architecture of 4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane consists of two methylphenyl rings connected by a methylene bridge, with isocyanate groups (-N=C=O) positioned at the para positions (4,4') relative to the bridge and methyl groups at the meta positions (3,3'). This specific arrangement contributes significantly to its chemical reactivity profile.

The compound has the following structural identifiers:

  • Standard InChI: InChI=1S/C17H14N2O2/c1-12-7-14(3-5-16(12)18-10-20)9-15-4-6-17(19-11-21)13(2)8-15/h3-8H,9H2,1-2H3

  • Standard InChIKey: DTZHXCBUWSTOPO-UHFFFAOYSA-N

  • SMILES: CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N=C=O)C)N=C=O

Physicochemical Properties

Physical Characteristics

4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane exhibits distinctive physicochemical properties that influence its handling, storage, and application parameters:

PropertyValue
Physical State at Room TemperatureSolid
Density1.1±0.1 g/cm³
Boiling Point410.4±45.0 °C at 760 mmHg
Flash Point169.5±34.1 °C
Refractive Index1.576 (estimated)
LogP5.86
Vapor Pressure0.0±1.0 mmHg at 25°C
PSA (Polar Surface Area)58.86000

These physical parameters are particularly relevant for designing processing conditions in industrial applications and establishing appropriate storage protocols .

Spectral Properties

Spectroscopic characterization of 4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane is possible through various analytical techniques including:

  • Infrared (IR) Spectroscopy: Particularly valuable for identifying the characteristic absorption bands of the isocyanate functional groups

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Offers higher resolution analysis of functional group vibrations

  • Raman Spectroscopy: Provides complementary information to IR spectroscopy, especially beneficial for symmetric vibrations

These techniques are essential for quality control processes, structural verification, and purity assessment in both research and industrial contexts.

Synthesis and Production Methods

Industrial Synthesis

The commercial production of 4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane typically involves the phosgenation reaction, utilizing phosgene (COCl₂) as a critical reagent. This synthesis pathway follows these general steps:

  • Preparation of the corresponding diamine precursor

  • Reaction of the diamine with phosgene to form the diisocyanate

  • Purification procedures to achieve the desired purity specifications

The industrial literature indicates phosgene (CAS #75-44-5) as a key precursor for the synthesis of this compound . Due to the high toxicity of phosgene, this production process requires rigorous safety protocols and specialized equipment.

Alternative Synthetic Approaches

While the conventional phosgenation route remains dominant in industrial settings, research into alternative synthesis methods continues, particularly approaches that avoid the use of highly toxic phosgene. These alternatives may include:

  • Non-phosgene routes using carbonylation catalysts

  • Microbial or enzymatic synthetic pathways

  • Green chemistry approaches minimizing hazardous reagents and waste

Chemical Reactivity

Reactivity of Isocyanate Groups

The chemical behavior of 4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane is dominated by its isocyanate functional groups, which demonstrate high reactivity towards nucleophilic species. These groups participate in various transformations:

  • Addition reactions with hydroxyl-containing compounds to form urethane linkages

  • Reactions with amines yielding urea derivatives

  • Hydrolysis reactions with water producing amines and carbon dioxide

  • Self-polymerization under certain conditions, particularly in the presence of catalysts

The reactivity is significantly influenced by the electronic effects of the methyl substituents at the 3,3' positions, which affect the electron density distribution around the isocyanate groups .

Incompatibilities and Reaction Hazards

The high reactivity of 4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane necessitates careful consideration of chemical incompatibilities:

Incompatible WithReaction OutcomeSafety Concern
AminesFormation of urea derivativesExothermic reaction, potential heat buildup
AlcoholsFormation of urethanesExplosive violence possible without solvent
WaterFormation of amines and CO₂Gas evolution, pressure buildup in closed systems
Strong oxidizersVarious oxidation productsVigorous, potentially violent reactions
Acids and basesCatalyzed polymerizationUncontrolled polymerization, heat generation
Alkali metalsComplex decompositionVigorous reactions, potential ignition
PhenolsSubstituted urethanesExothermic reaction

As noted in safety documentation: "Base-catalysed reactions of isocyanates with alcohols should be carried out in inert solvents. Such reactions in the absence of solvents often occur with explosive violence."

Applications and Industrial Uses

Polyurethane Production

The primary commercial application of 4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane lies in polyurethane synthesis. The compound reacts with polyols (compounds containing multiple hydroxyl groups) to form polyurethane polymers through step-growth polymerization. This process typically involves:

  • Initial reaction between isocyanate and hydroxyl groups forming urethane linkages

  • Chain extension through continued reaction with additional polyol molecules

  • Potential crosslinking reactions, depending on the functionality of the components

  • Formation of the final polyurethane network or chain structure

The reaction conditions, including temperature, catalyst selection, and stoichiometric ratios, significantly influence the properties of the resulting polyurethane materials .

Specific Industrial Applications

The versatility of 4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane contributes to its use in developing materials for diverse industries:

  • Foam Production: Creation of rigid and flexible polyurethane foams for insulation, cushioning, and structural applications

  • Coating Formulations: Development of protective and decorative coatings with specific performance characteristics

  • Adhesive Systems: Formulation of high-strength adhesives for bonding various substrates

  • Elastomer Manufacturing: Production of elastomeric materials with tailored mechanical properties

  • Specialty Applications: Use in creating sealants, textile treatments, and other specialized products

Additionally, the compound "reacts with hexavalent chromium to form a catalyst for epoxy reactions" and participates in reactions with styrene to produce polyvinylpyridine derivatives, highlighting its utility beyond conventional polyurethane chemistry .

GHS ClassificationHazard StatementSeverity Category
H315Causes skin irritationWarning: Skin corrosion/irritation
H319Causes serious eye irritationWarning: Serious eye damage/eye irritation
H332Harmful if inhaledWarning: Acute toxicity, inhalation
H334May cause allergy or asthma symptoms or breathing difficulties if inhaledDanger: Sensitization, respiratory
H335May cause respiratory irritationWarning: Specific target organ toxicity
H400Very toxic to aquatic lifeWarning: Acute aquatic toxicity
H410Very toxic to aquatic life with long lasting effectsWarning: Chronic aquatic toxicity

The compound is identified with GHS pictograms GHS07 (exclamation mark), GHS08 (health hazard), and GHS09 (environmental hazard) .

Toxicity Data

Experimental toxicological evaluations have established the following toxicity parameters:

  • Mouse LD50 (intravenous): 320 mg/kg

  • Respiratory sensitizer: May produce allergic respiratory reaction upon exposure

  • Skin irritant: Direct contact causes irritation to skin tissues

  • Eye irritant: Contact with eyes results in significant irritation

  • Environmental toxin: Listed on the EPA Toxic Release Inventory (TRI)

Upon thermal decomposition, the compound generates toxic nitrogen oxides (NOₓ) and cyanide compounds (CN⁻), presenting additional hazards in fire situations or high-temperature processing.

Environmental Considerations

Environmental Fate and Transport

4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane demonstrates significant environmental concerns, particularly regarding aquatic ecosystems:

  • Classified as very toxic to aquatic life (H400)

  • Presents long-lasting effects in aquatic environments (H410)

  • Undergoes hydrolysis in aquatic systems, forming corresponding amines and carbon dioxide

  • Demonstrates limited biodegradability due to its complex aromatic structure

  • May bioaccumulate in certain organisms due to its relatively high LogP value (5.86)

Regulatory Status

The compound is subject to various environmental regulations worldwide, including:

  • Listed on the EPA Toxic Release Inventory (TRI) list as an environmental toxin

  • Regulated under the Toxic Substances Control Act (TSCA) in the United States

  • Classified in the European Chemicals Agency (ECHA) database with specific environmental hazard designations

  • Subject to reporting requirements for releases under various jurisdictions

Current Research Directions

Material Science Investigations

Ongoing research involving 4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane focuses on advancing material properties and applications:

  • Development of polyurethane materials with enhanced thermal stability

  • Creation of novel copolymer systems with specialized properties

  • Investigation of structure-property relationships in resulting polymeric materials

  • Exploration of nanocomposite formulations incorporating the compound

Green Chemistry Approaches

Research efforts also address environmental and safety concerns:

  • Development of less hazardous alternatives with similar functional properties

  • Investigation of greener synthetic routes avoiding toxic precursors

  • Study of biodegradable polyurethane systems for reduced environmental impact

  • Optimization of reaction conditions to minimize waste and energy consumption

These research directions reflect the dual focus on maximizing the functional benefits of this compound while addressing its inherent safety and environmental challenges.

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